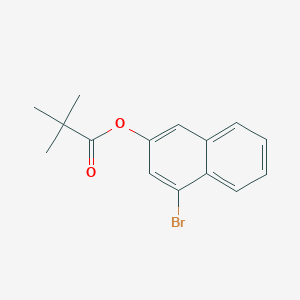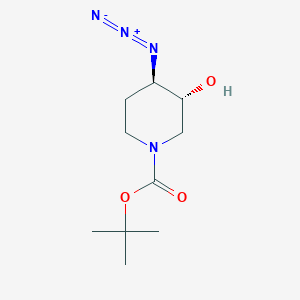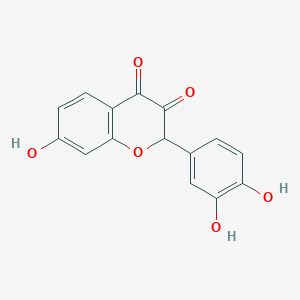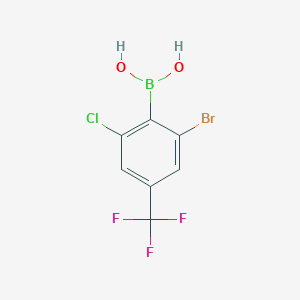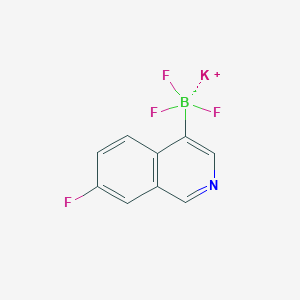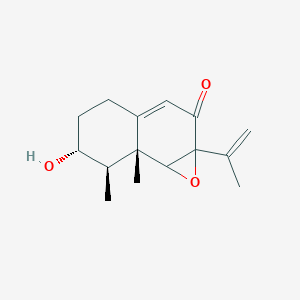
Sporogen
Vue d'ensemble
Description
Sporogen is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sporogen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sporogen including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neonatal Health : A study by Sari et al. (2011) evaluated the efficacy of orally administered Lactobacillus sporogenes in reducing the incidence and severity of necrotizing enterocolitis in very low-birth weight infants. While it did not significantly reduce the incidence of death or necrotizing enterocolitis, it improved feeding tolerance.
Muscle Tissue Development and Inflammation : Du et al. (2021) explored the effects of Clostridium sporogenes and its metabolite indole-3-propionic acid on muscle development and chronic inflammation in mice. Their findings suggest that C. sporogenes not only helps in muscle growth but also protects against inflammation partly by the IPA/ miR-26a-2-3p /IL-1β cascade (Du et al., 2021).
Sporogenic Substance Research : Tanaka et al. (1984) identified and analyzed the structure of a sporogenic substance, sporogen-AO 1, isolated from Aspergillus oryzae, using spectroscopic methods. This research contributes to the understanding of fungal biology and potentially its applications (Tanaka et al., 1984).
Cancer Treatment : Zhang et al. (2014) demonstrated that genetically engineered Clostridium sporogenes can be used as a vector to deliver IL-12 to hypoxic tumors, offering significant antitumor efficacy without significant toxicity. This novel approach could be a promising strategy in cancer therapy (Zhang et al., 2014).
Aquaculture : Seenivasan et al. (2014) studied the effect of Lactobacillus sporogenes on the survival, growth, and energy utilization of freshwater prawn Macrobrachium rosenbergii post larvae, demonstrating its potential use in aquaculture (Seenivasan et al., 2014).
Food Safety and Preservation : Bradbury et al. (2012) reported the genome sequence of C. sporogenes PA 3679, a surrogate for proteolytic Clostridium botulinum in food safety testing. This research aids in understanding food preservation and safety measures (Bradbury et al., 2012).
Gut Microbiota and Systemic Effects : Dodd et al. (2017) characterized a metabolic pathway in Clostridium sporogenes that produces aromatic amino acid metabolites affecting intestinal permeability and systemic immunity. This highlights the influence of gut microbiota on overall health (Dodd et al., 2017).
Propriétés
IUPAC Name |
(6R,7R,7aR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13?,14+,15?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBDXYONDOCJPR-VASVIWCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)C3(C([C@]12C)O3)C(=C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sporogen | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B8086653.png)
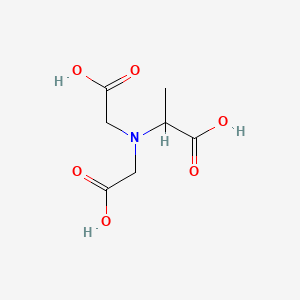
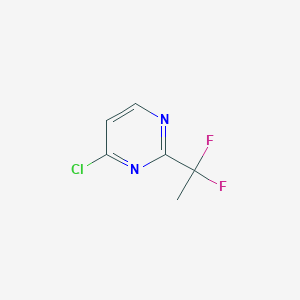
![3-{Bicyclo[1.1.1]pentan-1-yl}azetidine](/img/structure/B8086671.png)
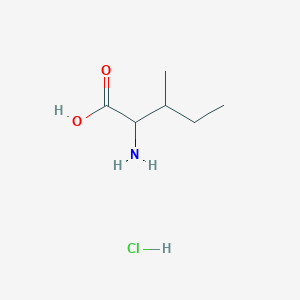
![Sodium 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8086681.png)
